2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 438581-54-5
VCID: VC2263681
InChI: InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H
SMILES: CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride

CAS No.: 438581-54-5

Cat. No.: VC2263681

Molecular Formula: C13H16ClN3O2

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride - 438581-54-5

Specification

CAS No. 438581-54-5
Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
IUPAC Name 2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride
Standard InChI InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H
Standard InChI Key JLXZHZLLEKGGIZ-UHFFFAOYSA-N
SMILES CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl
Canonical SMILES CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl

Introduction

Chemical Identity and Properties

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride is a quinazoline derivative with specific modifications that contribute to its unique chemical and biological profile. The compound is identified by its CAS number 438581-54-5 and possesses distinctive structural features that differentiate it from other quinazoline-based compounds.

Basic Information

The compound is characterized by the following key identifiers and properties:

PropertyValue
CAS Number438581-54-5
IUPAC Name2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
InChIInChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H
InChI KeyJLXZHZLLEKGGIZ-UHFFFAOYSA-N
Canonical SMILESCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl

Structural Characteristics

The compound features a distinctive structural arrangement that contributes to its chemical and biological properties. At its core lies a quinazoline ring system, which consists of a benzene ring fused to a pyrimidine ring. This bicyclic aromatic system serves as the foundation for the compound's activity.

Key structural elements include:

  • A methyl substituent at the 6-position of the quinazoline ring

  • An amino linkage at the 4-position connecting to the butyric acid moiety

  • A butyric acid component that provides additional functionality

  • A hydrochloride salt form that enhances solubility and stability

Synthesis and Preparation

The synthesis of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride involves a multi-step process that requires careful control of reaction conditions and purification techniques. The synthesis pathway typically incorporates several key reactions that build the quinazoline scaffold and introduce the necessary functional groups.

Synthetic Routes

The preparation of this compound generally follows these major steps:

  • Formation of the Quinazoline Core: This typically begins with the cyclization of appropriate precursors, commonly anthranilic acid derivatives and formamide, to establish the basic bicyclic structure.

  • Introduction of the Methyl Group: The methyl substituent is incorporated at the 6-position of the quinazoline ring through selective alkylation reactions.

  • Attachment of the Butyric Acid Component: The butyric acid moiety is connected to the 4-position of the quinazoline ring via an amino linkage. This step often employs coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.

  • Salt Formation: The final step involves converting the free base to the hydrochloride salt by treatment with hydrochloric acid, which enhances stability and improves certain physicochemical properties.

Purification Methods

After synthesis, the compound typically undergoes purification through:

  • Recrystallization using appropriate solvent systems

  • Column chromatography for removal of impurities

  • Analytical verification using techniques such as NMR, mass spectrometry, and HPLC to confirm structure and purity

Chemical Reactivity

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride exhibits diverse chemical reactivity patterns that are important for understanding its behavior in various experimental contexts and its interactions with biological systems.

Common Reactions

The compound can participate in several reaction types:

  • Oxidation Reactions: The compound can undergo oxidation, particularly at the quinazoline ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can lead to the formation of N-oxides and other oxidized derivatives.

  • Reduction Reactions: Reduction can occur using agents such as sodium borohydride in methanol or ethanol, or lithium aluminum hydride. These reactions typically affect the quinazoline ring system and can lead to partially or fully reduced heterocyclic structures.

  • Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions, particularly at reactive positions on the quinazoline ring. Nucleophiles such as amines or thiols, often in the presence of a base, can facilitate these transformations.

Reaction Products

These chemical transformations generally produce:

  • Quinazoline N-oxides from oxidation reactions

  • Reduced quinazoline derivatives from reduction processes

  • Substituted quinazoline derivatives with various functional groups from nucleophilic substitution reactions

Biological Activities

The biological profile of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride encompasses several important activities that have been documented through research investigations. These properties highlight the compound's potential significance in medicinal chemistry and drug discovery efforts.

Anticancer Properties

Research has indicated that the compound exhibits antiproliferative activity against various cancer cell lines. Specifically, studies have demonstrated activity against:

  • HepG2 (liver cancer cells)

  • MGC-803 (stomach cancer cells)

  • A549 (lung cancer cells)

This anticancer activity appears to be related to the compound's ability to inhibit receptor tyrosine kinases (RTKs), particularly EGFR (Epidermal Growth Factor Receptor) and RET (Rearranged during Transfection), which are frequently overexpressed in various tumor types.

Mechanism of Action

The compound's biological effects are primarily attributed to:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in cellular signaling pathways, particularly protein kinases that regulate cell growth and proliferation.

  • Receptor Binding: The compound can interact with cellular receptors, modulating their activity and affecting downstream signaling cascades.

  • Anti-inflammatory Pathways: Preliminary studies suggest potential modulation of inflammatory pathways, which could contribute to anti-inflammatory effects.

Structure-Activity Relationships

Research indicates that the specific structural features of the compound are crucial for its biological activity:

Comparative Analysis

Understanding the relationship between 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships and helps contextualize its properties within the broader family of quinazoline derivatives.

Comparison with Similar Quinazoline Derivatives

A notable structural analog is (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride (CAS No. 435342-24-8), which differs from the target compound in having an acetic acid moiety instead of a butyric acid component.

Feature2-(6-Methyl-quinazolin-4-ylamino)-butyric acid HCl(6-Methyl-quinazolin-4-ylamino)-acetic acid HCl
CAS No.438581-54-5435342-24-8
Molecular FormulaC13H16ClN3O2C11H12ClN3O2
Molecular Weight281.74 g/mol253.69 g/mol
Acid ComponentButyric acidAcetic acid
LipophilicityHigherLower
Kinase SelectivityVariedDifferent profile

The key differences include:

  • Chain Length: The butyric acid moiety in the target compound has a longer alkyl chain compared to the acetic acid component in the analog.

  • Lipophilicity: The target compound generally exhibits higher lipophilicity due to the longer carbon chain.

  • Kinase Selectivity: The structural differences may result in varying selectivity profiles against different kinase targets.

These structural variations can significantly impact physicochemical properties, binding affinities, and ultimately biological activities, highlighting the importance of specific structural elements in determining functional characteristics.

Research Applications

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride has several potential applications in research contexts, particularly in medicinal chemistry and drug discovery efforts.

Current Research Status

The compound is primarily utilized in:

  • Enzyme Inhibition Studies: As a tool for investigating kinase inhibition mechanisms and developing structure-activity relationships.

  • Cancer Research: For exploring novel therapeutic approaches based on the compound's demonstrated antiproliferative activities.

  • Medicinal Chemistry: As a lead structure for the development of more potent and selective compounds with improved pharmacological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator